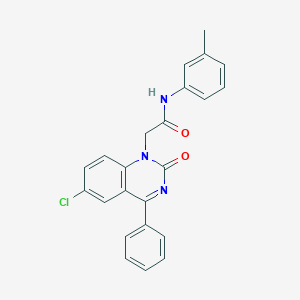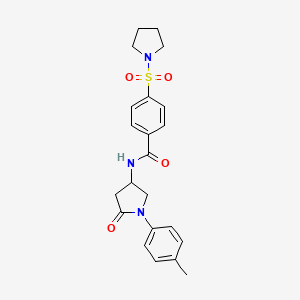![molecular formula C18H13ClN2O3S B2531547 N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 515841-78-8](/img/structure/B2531547.png)
N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a derivative of dibenzo[1,4]dioxin-1-carboxamide, which has been studied for its potential antitumor properties. The dibenzo[1,4]dioxin-1-carboxamides, including the chlorinated derivatives, have shown activity against P388 leukemia and Lewis lung carcinoma, suggesting their utility as DNA-intercalating antitumor agents with a unique mechanism of action that may differ from classical agents interfering with topoisomerase II alpha .
Synthesis Analysis
The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis of specific regioisomers can be challenging, and separation of mixtures may be required. The synthesis of this compound would likely follow similar synthetic routes, with particular attention to the introduction of the thiazolyl and chlorophenyl groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is characterized by extensive intramolecular hydrogen bonds. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, creating 14-membered rings with an R2(2)(14) motif. These structural features are critical for the biological activity and could be relevant to the compound .
Chemical Reactions Analysis
The chemical reactivity of N-alkoxy-N-chloroureas, which are structurally related to the compound of interest, has been studied in cyclization reactions to form various heterocyclic compounds. These reactions, such as the formation of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide, demonstrate the potential for N-chloro and N-alkoxy groups to participate in cyclization under the influence of catalysts like silver trifluoroacetate or sodium acetate . This reactivity could be extrapolated to the synthesis and further chemical transformations of this compound.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer insights. The dibenzo[1,4]dioxin-1-carboxamides are weakly binding DNA-intercalating agents, and their activity is influenced by the position and nature of substituents. The presence of a chloro group and a thiazolyl moiety in the compound of interest would likely affect its lipophilicity, electronic properties, and potential to form hydrogen bonds, which are all critical factors in its biological activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One notable application of related compounds to N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is in the field of antimicrobial activity. Research demonstrates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacterial strains, exhibiting significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Synthesis and Biological Activity
Another area of research involves the synthesis of novel compounds with similar structures and assessing their biological activities. For instance, studies have been conducted on the synthesis of arylazothiazole disperse dyes containing selenium, which demonstrated notable antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Anti-inflammatory and Analgesic Evaluation
Compounds structurally related to this compound have also been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. This includes the study of thiazole/oxazole substituted benzothiazole derivatives, which have shown promise in this area (Kumar & Singh, 2020).
Antibacterial Agents
There's also research into the design, synthesis, and evaluation of similar compounds as antibacterial agents. Some derivatives have shown promising antibacterial activity, particularly against specific strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Spectroscopic Analysis and Molecular Docking
Additionally, studies have been conducted on the spectroscopic identification, structural features, and molecular docking studies of biologically active carboxamides. This includes an examination of their absorption and fluorescence spectra, contributing to the understanding of their chemical properties and potential applications (Patil et al., 2011).
Anticancer Evaluation
Finally, derivatives of this compound have been explored for their potential anticancer properties. This includes the design and synthesis of novel compounds and their evaluation against various cancer cell lines, where some have exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . They have shown promising results against bacterial (Gram positive and Gram negative) and fungal species, as well as against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of anticancer activity, these compounds may interact with cancer cells in a way that inhibits their growth .
Biochemical Pathways
Thiazole nucleus, a part of this compound, is known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . They have been found to be active against various bacterial and fungal species, as well as against certain types of cancer cells .
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-12-7-5-11(6-8-12)13-10-25-18(20-13)21-17(22)16-9-23-14-3-1-2-4-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMNORAYJPHYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)


![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)